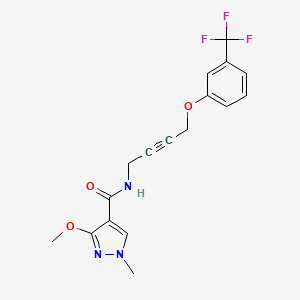

3-methoxy-1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-methoxy-1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-pyrazole-4-carboxamide" is a complex molecule with intriguing properties It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, often starting from commercially available precursors. A typical synthetic route might include:

Formation of the Pyrazole Ring: : Starting with appropriate hydrazine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: : Achieved through methylation reactions, typically using methyl iodide or similar methylating agents.

Attachment of the Phenoxy But-2-yn-1-yl Chain: : This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with 3-(trifluoromethyl)phenoxy but-2-yn-1-yl halides under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods: Scaling up to industrial production requires optimization of each step to maximize yield and purity. The reactions are typically conducted in large reactors with continuous monitoring to ensure consistency. Solvent choice, temperature control, and purification techniques like crystallization or chromatography are crucial for industrial-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: : The presence of the pyrazole ring and the trifluoromethyl group provides multiple sites for redox reactions, which can be influenced by reagents like potassium permanganate or sodium borohydride.

Substitution: : The compound undergoes various substitution reactions, particularly nucleophilic substitutions facilitated by the presence of electron-withdrawing groups such as the trifluoromethyl group.

Oxidation: : Potassium permanganate in acidic or basic medium.

Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.

Oxidation: : Can lead to hydroxylation at reactive sites.

Reduction: : Typically results in the conversion of ketone or aldehyde functionalities to alcohols.

Substitution: : Forms new compounds with varied functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as an intermediate for synthesizing more complex molecules, aiding in the development of new materials with specific properties.

Biology and Medicine: Biologically, pyrazole derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound could be a potential lead in drug discovery programs aiming to target specific enzymes or receptors.

Industry: Industrial applications may include its use as a precursor in the synthesis of agrochemicals or specialty chemicals designed for specific tasks like corrosion inhibition or as a functional material in coatings.

Mecanismo De Acción

Effects: The compound's effects stem from its ability to interact with biological macromolecules. It may inhibit specific enzymes or alter the function of receptors due to its unique structural features.

Molecular Targets and Pathways: Potential targets include kinases, proteases, or G-protein-coupled receptors, with the compound modulating pathways involved in cell growth, differentiation, or apoptosis.

Comparación Con Compuestos Similares

Unique Features: Compared to other pyrazole derivatives, "3-methoxy-1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-pyrazole-4-carboxamide" stands out due to its specific trifluoromethyl-phenoxy-but-2-yn-1-yl substitution, which may confer unique reactivity and biological activity.

Similar Compounds:3-methoxy-1-methylpyrazole: : Lacks the extended phenoxy but-2-yn-1-yl chain.

N-methyl-N-phenylpyrazole: : Contains a phenyl group but not the trifluoromethyl-substituted phenoxy moiety.

Feel free to dive deeper into any of these sections! Happy to clarify further if needed.

Actividad Biológica

3-Methoxy-1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-pyrazole-4-carboxamide, with the CAS number 1428370-76-6, is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antifungal and anti-inflammatory properties.

Compound Structure and Properties

The molecular formula of this compound is C17H16F3N3O3, and it has a molecular weight of 367.32 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a trifluoromethylphenoxy group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F3N3O3 |

| Molecular Weight | 367.32 g/mol |

| CAS Number | 1428370-76-6 |

Synthesis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with appropriate carbonyl compounds or diazo compounds. For this specific compound, the synthesis likely follows established routes for generating substituted pyrazoles, which can include cyclization reactions involving trifluoroacetyl diazoesters.

Antifungal Activity

Research indicates that similar compounds in the pyrazole family exhibit moderate antifungal activity. A study highlighted that N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated significant inhibition against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Notably, some derivatives achieved over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. In various studies, compounds similar to the one have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. For instance, certain pyrazole derivatives exhibited selectivity indices that suggest a potential for reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

In vivo studies using carrageenan-induced rat paw edema models demonstrated significant reductions in inflammation, indicating that these compounds could serve as effective anti-inflammatory agents .

Case Studies

Case Study 1: Antifungal Efficacy

A series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were tested against Gibberella zeae. Compounds 6a, 6b, and 6c showed more than 50% inhibition at 100 µg/mL, suggesting that modifications to the pyrazole structure can enhance antifungal activity significantly .

Case Study 2: Anti-inflammatory Profile

In a comparative study of various pyrazole derivatives against COX enzymes, certain compounds displayed IC50 values lower than those of standard anti-inflammatory drugs. The most potent derivative exhibited an IC50 value for COX-2 inhibition at approximately 5.40 µM, showcasing its potential as a selective inhibitor .

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c1-23-11-14(16(22-23)25-2)15(24)21-8-3-4-9-26-13-7-5-6-12(10-13)17(18,19)20/h5-7,10-11H,8-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDLFLLFOJWHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.